Ethyl 4-hydroxyoxane-2-carboxylate
Description
Contextualization within Hydroxylated Tetrahydropyran (B127337) Chemistry
The tetrahydropyran (oxane) ring is a prevalent structural motif found in a vast array of natural products and biologically active molecules. The introduction of hydroxyl groups to this saturated heterocyclic system, creating hydroxylated tetrahydropyrans, dramatically increases their chemical diversity and potential for functionalization. These hydroxyl groups can serve as handles for further chemical transformations, influence the molecule's conformation, and play a crucial role in its biological activity.
The synthesis of substituted tetrahydropyrans is a well-established area of organic chemistry, with numerous methods developed for their construction. researchgate.netorganic-chemistry.org These methods often focus on controlling the stereochemistry of the substituents on the ring, as the spatial arrangement of these groups is critical for the molecule's properties and function. Techniques such as Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular Michael additions are commonly employed to create these complex structures with high diastereoselectivity. researchgate.netorganic-chemistry.org Ethyl 4-hydroxyoxane-2-carboxylate fits within this chemical space as a specific example of a polysubstituted tetrahydropyran, offering a platform for further synthetic elaboration.
Structural Framework and Functional Group Significance in Organic Synthesis
The structure of this compound is characterized by a six-membered oxane ring. At the 2-position, an ethyl carboxylate group is attached, while a hydroxyl group resides at the 4-position. The interplay of these functional groups is key to its synthetic utility.
The ethyl ester group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. The ester can also be reduced to a primary alcohol.
Academic Research Imperatives and Scope of Investigation
Recent academic and industrial research has highlighted the importance of this compound as a valuable building block in the synthesis of pharmacologically active compounds. A notable application is its use as a starting material in the synthesis of agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). justia.com TREM2 is a receptor involved in the regulation of microglial function and is a therapeutic target for neurodegenerative diseases. justia.com In this context, this compound serves as a key intermediate, undergoing further chemical modifications to produce the final complex drug candidates. justia.com
The availability of this compound for research purposes is confirmed by its listing in various chemical supplier catalogs, often specifying its use for research and in the synthesis of Active Pharmaceutical Ingredients (APIs). chemicalbook.com The investigation into the stereoselective synthesis of different isomers of this compound and their subsequent use in the development of new therapeutic agents remains an active area of research.
Physicochemical and Spectroscopic Data
While detailed experimental data for this compound is not widely published in peer-reviewed journals, some predicted and supplier-provided data are available.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | - |
| Molecular Weight | 174.19 g/mol | lookchem.com |
| Predicted Boiling Point | 276.9 ± 40.0 °C | lookchem.com |
| Predicted Density | 1.172 ± 0.06 g/cm³ | lookchem.com |
| CAS Number | 1822505-24-7 | chemicalbook.com |
Spectroscopic Data (Predicted/Typical Ranges)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), protons on the tetrahydropyran ring (complex multiplets), and the hydroxyl proton (broad singlet). The chemical shifts and coupling constants of the ring protons would be indicative of the stereochemistry. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the oxane ring, including the carbon bearing the hydroxyl group and the carbon bearing the ester group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations would also be present in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, or water from the molecular ion. |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRVQVEPJZWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Ethyl 4 Hydroxyoxane 2 Carboxylate
Total Synthesis Approaches for 4-Hydroxylated Oxane Ring Systems
The formation of the 4-hydroxylated oxane, or tetrahydropyran (B127337) (THP), ring is a cornerstone of many natural product syntheses. rsc.org A number of robust methods have been developed to construct this core structure, which can be adapted for the synthesis of Ethyl 4-hydroxyoxane-2-carboxylate.
De Novo Synthesis Pathways and Precursor Chemistry
The de novo synthesis of the tetrahydropyran ring often involves the cyclization of acyclic precursors. Key strategies include:
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org For the synthesis of a 4-hydroxytetrahydropyran derivative, a suitably substituted homoallylic alcohol can react with an aldehyde to furnish the desired ring system with inherent placement of a hydroxyl group at the C4 position. organic-chemistry.org Phosphomolybdic acid has been shown to be an effective catalyst for this transformation, proceeding with high cis-selectivity. organic-chemistry.org
Intramolecular Oxa-Michael Addition: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a powerful method for constructing tetrahydropyran rings. nih.gov The stereochemical outcome of this reaction is influenced by the substrate's structure and the reaction conditions. nih.gov
Ring-Closing Metathesis (RCM): Alkene metathesis, utilizing catalysts like the Grubbs catalyst, is a versatile tool for the formation of cyclic ethers, including dihydropyrans which can be subsequently reduced and functionalized to the desired 4-hydroxylated oxane. acs.orgresearchgate.net
Stereoselective and Enantioselective Syntheses of the Oxane Core
Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is a significant challenge. Several strategies have been developed to address this:
Substrate-Controlled Diastereoselection: The inherent chirality in a starting material can direct the stereochemical outcome of the cyclization reaction. For instance, the use of chiral homoallylic alcohols in Prins cyclizations can lead to highly stereoselective formation of the tetrahydropyran ring.
Catalyst-Controlled Enantioselection: Chiral catalysts can be employed to induce enantioselectivity in the ring-forming step. For example, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization can produce enantioenriched oxetanes, a strategy that can be conceptually extended to larger ring systems. acs.org
Stereoselective Reduction: The reduction of a pre-existing tetrahydropyranone can be a key step to install the C4 hydroxyl group with a specific stereochemistry. Various reducing agents can exhibit different diastereoselectivities.
Functionalization of the Tetrahydropyran Scaffold
Once the tetrahydropyran ring is formed, or during its formation, specific functional groups must be installed at the C2 and C4 positions.
Targeted Hydroxylation at the C4 Position
Direct hydroxylation of a pre-formed tetrahydropyran ring at the C4 position can be challenging due to the need for high regioselectivity. However, several methods are available:
From Tetrahydropyran-4-ones: The most straightforward approach to introduce a hydroxyl group at C4 is through the reduction of a corresponding tetrahydropyran-4-one. A variety of reducing agents can be used to achieve this transformation, with the choice of reagent influencing the stereochemical outcome.
Directed C-H Oxidation: Advances in C-H activation and oxidation reactions offer potential routes for the direct hydroxylation of a C-H bond at the C4 position. While challenging, the development of specific catalysts could make this a viable strategy in the future.
Esterification of the Carboxylic Acid Moiety at C2
The ethyl ester at the C2 position can be introduced through several methods:
From a C2 Carboxylic Acid: If the synthesis yields a tetrahydropyran-2-carboxylic acid, standard esterification methods can be applied. The Fischer esterification, using ethanol (B145695) in the presence of an acid catalyst, is a classic and effective method. organic-chemistry.org Other mild methods, such as using peptide coupling reagents, can also be employed. organic-chemistry.org
Incorporation during Synthesis: The ester functionality can be carried through the synthetic sequence from an acyclic precursor. For example, a precursor already containing an ethyl ester can be cyclized to form the tetrahydropyran ring.
Chemo- and Regioselective Considerations in Functionalization
The synthesis of this compound requires careful control over both chemo- and regioselectivity.
Protecting Groups: To prevent unwanted side reactions, the use of protecting groups for the hydroxyl and carboxylic acid functionalities may be necessary during the synthesis. The choice of protecting groups is crucial and must be compatible with the reaction conditions employed.
Data Tables
Table 1: Key Reactions for Tetrahydropyran Ring Synthesis
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | Brønsted or Lewis acids (e.g., phosphomolybdic acid) | organic-chemistry.org |
| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-α,β-unsaturated carbonyl compound. | Base or acid catalysts | nih.gov |
| Ring-Closing Metathesis | Cyclization of a diene using a metathesis catalyst. | Grubbs' catalysts, Schrock catalyst | acs.orgresearchgate.net |
Table 2: Functionalization Reactions
| Transformation | Description | Key Reagents/Catalysts | Reference |
| Reduction of Ketone | Conversion of a tetrahydropyran-4-one to a 4-hydroxytetrahydropyran. | NaBH4, LiAlH4, etc. | |
| Fischer Esterification | Acid-catalyzed reaction of a carboxylic acid with an alcohol. | H2SO4, HCl, etc. with ethanol | organic-chemistry.org |
Reaction Conditions and Catalysis in Oxane Carboxylate Synthesis
The formation of the 4-hydroxyoxane-2-carboxylate scaffold is critically dependent on the choice of reaction conditions and catalysts. These factors not only influence the reaction rate and yield but also the stereochemical outcome of the product. The primary catalytic systems employed are acid- and base-catalyzed transformations and transition metal-mediated routes.
Acid and base catalysis represent the most classical and widely employed strategies for the synthesis of tetrahydropyran rings.
Acid-Catalyzed Routes:
The Prins cyclization is a powerful acid-catalyzed method for the construction of 4-hydroxytetrahydropyrans. organic-chemistry.org This reaction typically involves the condensation of a homoallylic alcohol with an aldehyde. For the synthesis of this compound, a potential pathway would involve the reaction of a homoallylic alcohol with ethyl glyoxylate, catalyzed by a Brønsted or Lewis acid.
Commonly used acid catalysts include:
Brønsted acids: Sulfuric acid and p-toluenesulfonic acid are traditional choices. iastate.edu More recently, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations, offering a route to enantiomerically enriched products. organic-chemistry.org
Lewis acids: Indium(III) chloride (InCl₃) has been shown to mediate the cyclization of homoallylic alcohols with aldehydes to afford polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. organic-chemistry.org Other Lewis acids like niobium(V) chloride can also be employed. organic-chemistry.org
Another acid-catalyzed approach involves the hydrolysis of precursor compounds. For instance, a tetrahydropyran-4-carboxylic acid can be produced by the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid catalyst and water. google.com Subsequent esterification would yield the desired ethyl ester.
Base-Catalyzed Routes:
Base-catalyzed reactions often rely on intramolecular cyclizations of appropriately substituted acyclic precursors. The Dieckmann condensation is a prominent example, involving the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. A plausible route to a precursor of this compound could involve the base-catalyzed reaction of ethyl hydroxypropanoate and ethyl acrylate (B77674) to form 4-oxa-1,7-diethyl pimelate, which can then undergo a Dieckmann condensation. google.com
Common bases and conditions include:
Alkoxides: Sodium ethoxide or sodium methoxide (B1231860) are frequently used to promote intramolecular ester condensations. mdpi.com
Organic Bases: Triethylamine (B128534) and pyridine (B92270) can also be utilized in certain synthetic steps. google.com
A notable base-induced method involves the condensation of diethyl oxalate (B1200264) with a ketone, such as acetone, in the presence of sodium ethoxide in ethanol, which leads to the formation of pyran-4-one derivatives. mdpi.comresearchgate.net Subsequent reduction and modification could potentially lead to the target molecule.
Transition metal catalysis offers highly efficient and selective methods for the synthesis of complex organic molecules, including oxane derivatives. These methods often proceed under mild conditions and can provide access to stereochemistries that are difficult to achieve with classical methods.
Key transition metal-catalyzed reactions include:
Hydroalkoxylation: The intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes catalyzed by gold(I) complexes is an effective method for forming oxygen heterocycles. organic-chemistry.org Platinum catalysts have also been shown to be effective for the hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a wide range of functional groups. organic-chemistry.org
Prins Cyclization: Rhenium(VII) complexes, such as O₃ReOSiPh₃, are effective catalysts for Prins cyclizations, leading to stereoselective formation of highly substituted 4-hydroxytetrahydropyrans under mild conditions. organic-chemistry.org
Palladium Catalysis: Palladium catalysts, such as triphenylphosphine (B44618) palladium chloride or tetrakis(triphenylphosphine)palladium(0), are used in the synthesis of precursors for tetrahydropyran rings. google.com
Ruthenium Catalysis: Ruthenium(III) chloride (RuCl₃) has been used in conjunction with N-heterocyclic carbenes (NHCs) for the [3+3] cyclization of α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to synthesize dihydropyranones. nih.gov
The choice of the transition metal and the corresponding ligands is crucial for the success of these reactions, influencing both the catalytic activity and the selectivity of the transformation. researchgate.net
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Key green chemistry approaches include:
Use of Greener Solvents: The use of water as a solvent in the phosphomolybdic acid-catalyzed Prins cyclization makes the procedure simple, cost-effective, and environmentally friendly. organic-chemistry.org Aqueous approaches for C-C bond formation have also been developed for other heterocyclic systems. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts, such as a sulfonic acid resin for the bimolecular condensation reaction to form pyran carboxylates, facilitates catalyst recovery and reuse, minimizing waste. This approach has been shown to achieve high product yields after recovery and reuse of the raw materials. google.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance reaction rates, leading to higher yields in shorter time frames compared to conventional heating. This has been demonstrated in the synthesis of pyrimidine (B1678525) derivatives, a related class of heterocycles. nih.govijpsr.com
Mechanochemistry: Solvent-free synthesis using techniques like grinding reactants in a mortar and pestle represents a highly economical and practical method that aligns with green chemistry principles. ijpsr.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Reactions like the Prins cyclization are inherently atom-economical.
These green approaches not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production processes. iastate.eduijpsr.com
Comparative Analysis of Synthetic Efficiency and Scalability
The choice of a synthetic route for this compound on an industrial scale depends not only on the chemical feasibility but also on a thorough analysis of its efficiency and scalability.
| Synthetic Approach | Catalysts/Reagents | Advantages | Disadvantages | Scalability |
| Acid-Catalyzed Prins Cyclization | Brønsted acids (H₂SO₄), Lewis acids (InCl₃), Phosphomolybdic acid organic-chemistry.org | High atom economy, direct formation of 4-hydroxy group. | Can require harsh conditions, potential for side reactions. | Moderate to good; depends on catalyst cost and turnover. |
| Base-Catalyzed Dieckmann Condensation | Sodium ethoxide, Sodium methoxide google.commdpi.com | Well-established reaction, good for ring formation. | Requires stoichiometric amounts of strong base, generation of salt waste. | Good; widely used in industrial processes. |
| Transition Metal-Mediated Cyclization | Au, Pt, Re, Ru catalysts organic-chemistry.orgnih.gov | High selectivity, mild reaction conditions, access to unique stereoisomers. | High cost of catalysts, potential for metal contamination in the product. | Challenging; catalyst cost, recovery, and lifetime are key factors. |
| Green Synthesis (Heterogeneous Catalysis) | Sulfonic acid resin google.com | Catalyst is recyclable, reduced waste, environmentally friendly. | May have lower activity than homogeneous catalysts, potential for slower reaction rates. | Excellent; continuous flow processes are possible. |
Efficiency Comparison:
Yields: Transition metal-catalyzed reactions and modern green chemistry approaches often report high to excellent yields (80-96% in some cases). organic-chemistry.orgijpsr.com Traditional acid and base-catalyzed methods can have variable yields depending on the specific substrate and conditions.
Reaction Times: Microwave-assisted green methods can dramatically reduce reaction times from hours to minutes. ijpsr.com
Process Simplicity: Methods employing heterogeneous catalysts or aqueous conditions often have simpler work-up and purification procedures. organic-chemistry.orggoogle.com In contrast, methods requiring cryogenic temperatures or inert atmospheres can be more complex to implement on a large scale. google.com
Scalability Considerations:
Cost: The high cost of transition metal catalysts can be a significant barrier to large-scale production unless catalyst loading is very low and recycling is highly efficient. researchgate.net
Safety and Handling: The use of strong acids, bases, or pyrophoric reagents presents safety challenges that need to be carefully managed in an industrial setting.
Waste Management: Green synthesis routes that minimize solvent use and allow for catalyst recycling are highly advantageous from a scalability perspective due to reduced waste treatment costs. google.com
Ultimately, the most efficient and scalable synthesis of this compound would likely involve a convergent approach that incorporates principles of green chemistry, such as the use of a recyclable catalyst in a highly selective, atom-economical reaction.
Chemical Transformations and Reactivity Profiling of Ethyl 4 Hydroxyoxane 2 Carboxylate
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in Ethyl 4-hydroxyoxane-2-carboxylate is a key site for a variety of chemical modifications. Its reactivity is influenced by the stereochemistry of the oxane ring and the electronic effects of the adjacent ether oxygen and the C2-ester group.
The nucleophilic character of the hydroxyl group allows for the formation of ether and ester derivatives. These reactions are fundamental in modifying the polarity and steric bulk of the molecule.
Etherification typically proceeds under basic conditions to deprotonate the hydroxyl group, forming an alkoxide intermediate which then undergoes nucleophilic substitution with an alkyl halide. Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Esterification , the formation of an ester from the hydroxyl group, can be achieved through several methods. The Fischer esterification involves reaction with a carboxylic acid under acidic catalysis. masterorganicchemistry.comresearchgate.net Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
| Transformation | Reagents | Conditions | Product Type |
| Etherification | Alkyl halide (e.g., CH₃I, BnBr), NaH | Anhydrous THF, 0 °C to rt | Alkyl or Benzyl Ether |
| Esterification (Fischer) | Carboxylic acid (e.g., Acetic acid), H₂SO₄ (cat.) | Reflux | Acetate Ester |
| Esterification (Acylation) | Acyl chloride (e.g., Acetyl chloride), Pyridine | CH₂Cl₂, 0 °C to rt | Acetate Ester |
The secondary alcohol of this compound can be oxidized to the corresponding ketone, ethyl 4-oxooxane-2-carboxylate. nih.gov A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. google.com
Conversely, the hydroxyl group itself is the product of the reduction of the corresponding ketone. While the parent compound is already in a reduced state at the C4 position, understanding the reduction reaction is relevant to its synthesis and potential stereochemical control.
| Transformation | Reagent | Conditions | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Ethyl 4-oxooxane-2-carboxylate |
| Oxidation | Dess-Martin periodinane | CH₂Cl₂, rt | Ethyl 4-oxooxane-2-carboxylate |
| Oxidation | Jones reagent (CrO₃, H₂SO₄) | Acetone, 0 °C | Ethyl 4-oxooxane-2-carboxylate |
The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen within the oxane ring also acts as a hydrogen bond acceptor. nih.gov These interactions can significantly influence the molecule's conformation and reactivity.
In protic solvents like water, intermolecular hydrogen bonds are formed between the hydroxyl group, the ring oxygen, and the solvent molecules. nih.gov These interactions can affect reaction kinetics by stabilizing the ground state or transition states of reacting species. For instance, in reactions involving the hydroxyl group, the solvent's ability to form hydrogen bonds can modulate the nucleophilicity of the oxygen atom. Theoretical studies on similar tetrahydropyran (B127337) systems have shown that the stability of hydrated complexes is influenced by a combination of cycloether-water and water-water hydrogen bonds. nih.gov
Intramolecular hydrogen bonding between the C4-hydroxyl group and the C2-ester group or the ring oxygen is also possible, depending on the stereochemical conformation of the ring. Such interactions can influence the relative reactivity of different conformers.
Stereochemical Course of Reactions
The stereochemistry of this compound, which has chiral centers at the C2 and C4 positions, is a critical aspect of its reactivity. The relative and absolute configuration of these centers can influence the stereochemical outcome of its reactions.
In many synthetic applications, it is crucial to maintain the diastereomeric and enantiomeric purity of the starting material throughout a reaction sequence. For reactions occurring at the ester group (C2), such as nucleophilic acyl substitution, the stereocenter at C4 is typically unaffected. However, the stereochemical integrity of the C2 position can be at risk.
Reactions that proceed through a mechanism that does not involve breaking bonds at the chiral center will generally maintain stereochemical purity. For example, if the ester is converted to an amide under mild conditions, the configuration at C2 is expected to be retained.
Epimerization is the change in the configuration of only one of several chiral centers in a molecule. youtube.com In this compound, the C2 position is susceptible to epimerization, particularly under basic conditions. The hydrogen atom at the C2 position is alpha to the carbonyl group, making it acidic. A base can deprotonate this position to form an enolate intermediate. libretexts.org This enolate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of diastereomers (epimers). youtube.comyoutube.com
Racemization is the formation of an equal mixture of enantiomers from a single enantiomer. libretexts.orgmanchester.ac.uk If the starting material is enantiomerically pure, epimerization at C2 will lead to the formation of a diastereomer. If conditions are harsh enough to cause epimerization at both C2 and C4 (though less likely for C4), or if the reaction proceeds through an achiral intermediate, racemization could occur.
The potential for epimerization at C2 is a significant consideration in the design of synthetic routes involving this compound, and reaction conditions must be carefully chosen to avoid loss of stereochemical integrity. The use of non-basic conditions or protecting group strategies can mitigate this issue. Visible-light-mediated methods have also been developed for the diastereoselective epimerization of some cyclic compounds. organic-chemistry.orgnih.gov
| Stereochemical Process | Affected Center(s) | Common Conditions | Outcome |
| Epimerization | C2 (alpha to carbonyl) | Basic conditions | Formation of a diastereomer youtube.com |
| Racemization | C2 and/or C4 | Harsh conditions, formation of achiral intermediates | Loss of optical activity libretexts.org |
This table outlines potential stereochemical changes for chiral centers in this compound.
Advanced Spectroscopic Characterization and Conformational Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a critical step in its identification. For Ethyl 4-hydroxyoxane-2-carboxylate, HRMS can distinguish its chemical formula (C₇H₁₂O₄) from other potential formulas with a similar nominal mass.
In a typical analysis, the compound would be ionized, commonly using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The mass of the protonated molecule, [M+H]⁺, would then be measured. A patent for a related synthesis mentions the use of ESI-MS to obtain the mass/charge (m/z) ratio for the [M+H]⁺ molecular ion of reaction components. justia.com
Table 1: Theoretical HRMS Data for this compound
| Formula | Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₇H₁₂O₄ | [M+H]⁺ | 173.0706 |
This table presents calculated theoretical values.
For this compound, key fragmentation pathways would be expected to involve the ester and the oxane ring. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The oxane ring could undergo ring-opening followed by subsequent fragmentations.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M-C₂H₅O]⁺ | Loss of the ethoxy group | 127.0390 |
| [M-C₂H₅OH]⁺˙ | Loss of ethanol (B145695) | 126.0317 |
This table outlines hypothetical fragmentation patterns based on the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to identify the presence of chromophores, which are the parts of a molecule that absorb light. In this compound, the ester group (C=O) is the principal chromophore.
X-ray Crystallography
To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
This analysis would reveal the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl carboxylate and hydroxyl substituents. Studies on similar heterocyclic and carboxylate-containing molecules have successfully used this method to elucidate their solid-state structures.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
This table provides an example of the type of crystallographic data that would be obtained.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing and the formation of supramolecular motifs.
In the case of this compound, the hydroxyl group is capable of acting as a hydrogen bond donor, while the oxygen atoms of the ester and the oxane ring can act as hydrogen bond acceptors. These hydrogen bonds would likely play a significant role in the formation of chains, sheets, or more complex three-dimensional networks in the solid state. The analysis of these interactions is crucial for understanding the physical properties of the compound.
Despite a comprehensive search for scientific literature and structural databases, no specific experimental data from X-ray crystallography or detailed conformational analysis for the crystalline state of This compound could be located.
The performed searches in chemical and crystallographic databases did not yield any publications containing the crystal structure, bond lengths, bond angles, or torsion angles specifically for this compound. While information exists for structurally related molecules, such as various substituted quinolines, pyridines, and other heterocyclic systems, this data cannot be used to accurately describe the specific conformational properties of this compound in the solid state. nih.govdntb.gov.uaresearchgate.netresearchgate.net
Scientific research on the crystalline structure of related compounds often involves techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govmdpi.com This analysis provides key insights into the molecule's conformation, including the puckering of the oxane ring and the orientation of the ethyl carboxylate and hydroxyl substituents. Furthermore, studies on similar molecules frequently include an analysis of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal. researchgate.net
However, without specific research on this compound, any discussion of its crystalline conformation would be purely speculative. Authoritative and scientifically accurate data, including data tables of crystallographic parameters, are not available in the public domain based on the conducted searches.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve geometry optimization to find the lowest energy conformation of Ethyl 4-hydroxyoxane-2-carboxylate. This process determines key structural parameters.
Although specific data for the target compound is not available, a representative DFT study on a related heterocyclic compound, a substituted pyrrolidinone, using the B3LYP/6-31++G(d,p) basis set, yielded optimized bond lengths and angles that were in good agreement with experimental X-ray crystallography data. researchgate.netresearchgate.net Such a study on this compound would provide insights into the planarity of the oxane ring and the orientation of the ethyl carboxylate and hydroxyl substituents.
Furthermore, DFT calculations would be used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, in the aforementioned pyrrolidinone study, the HOMO-LUMO gap was calculated to be 0.158 eV. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
Ab initio and semi-empirical methods provide alternative approaches to DFT for predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.
These methods could be employed to predict various properties of this compound, including its heat of formation, ionization potential, and electron affinity. A comparative study involving these methods would offer a comprehensive understanding of the compound's energetic and electronic characteristics.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
MD simulations would reveal the accessible conformations of this compound by simulating its movement over time. This would involve analyzing the torsional angles within the molecule to identify the most stable and frequently occurring shapes. For a molecule with a flexible oxane ring and a rotatable ethyl ester group, this analysis is crucial for understanding its three-dimensional structure.
The behavior of this compound in different solvents could be investigated using MD simulations with explicit solvent models. This would provide information on how the solvent molecules arrange around the solute and the energetic favorability of solvation. Understanding these interactions is key to predicting the compound's solubility and reactivity in various media.
Furthermore, simulations of multiple molecules of this compound would allow for the study of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions. Studies on similar molecules, like ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have used such calculations to understand how molecules pack in a crystal lattice, which is determined by the energies of pairwise intermolecular interactions. youtube.com
Reactivity Prediction and Mechanistic Studies
Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this could involve identifying the most likely sites for nucleophilic or electrophilic attack by analyzing the calculated electrostatic potential map and frontier molecular orbitals.
For instance, studies on the reactivity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates have shown that the presence of both a hydroxyl and a carbonyl group governs their chemical behavior. osi.lv A similar approach for this compound would involve computational modeling of its reactions, such as ester hydrolysis or oxidation of the hydroxyl group. This would include locating the transition state structures and calculating the activation energies to predict the most favorable reaction pathways.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue).
For this compound, an MEP analysis would map the electrostatic potential onto the molecule's electron density surface. The most negative regions (red) are expected to be concentrated around the oxygen atoms of the hydroxyl and carboxylate groups, as these are the most electronegative atoms and likely sites for electrophilic attack. The blue, or positive potential, regions would likely be found around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack. Studies on similar heterocyclic compounds, such as quinoline (B57606) derivatives, have successfully used MEP analysis to identify hydrogen-bond donor and acceptor sites, which is crucial for understanding intermolecular interactions nih.gov.
Table 1: Predicted MEP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for electrophilic attack / H-bond acceptor |
| Hydroxyl Oxygen (-OH) | Negative (Red/Yellow) | Site for electrophilic attack / H-bond acceptor |
| Hydroxyl Hydrogen (-OH) | Highly Positive (Blue) | Site for nucleophilic attack / H-bond donor |
| Ester Ethyl Group | Near Neutral (Green) | Generally low reactivity |
This table is predictive and based on general principles, as specific MEP analysis data for this compound is not available in the cited literature.
Transition State Modeling and Reaction Pathway Elucidation
Transition state theory and reaction pathway modeling are computational methods used to understand the mechanism of a chemical reaction by identifying the high-energy transition state that connects reactants to products. This analysis provides critical information about the reaction's feasibility, kinetics, and stereoselectivity.
Elucidating the reaction pathways for the synthesis or reactions of this compound would involve modeling potential mechanisms, such as the cyclization to form the oxane ring. For instance, the synthesis of tetrahydropyran (B127337) rings can occur via mechanisms like the Prins cyclization organic-chemistry.org. Computational modeling of such a pathway would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, and intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that represents the energy barrier (activation energy) of the reaction.
Frequency Calculation: Confirming the nature of the stationary points (as minima or transition states) and calculating thermodynamic properties.
While general theoretical methods for studying oxane derivatives are established researchgate.net, specific transition state models and elucidated reaction pathways for this compound have not been published.
In Silico Spectroscopic Data Prediction and Validation
In silico (computational) prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, is a powerful method for structure verification. Density Functional Theory (DFT) is a common approach for these predictions.
A theoretical study would involve optimizing the geometry of this compound and then calculating its spectroscopic parameters.
IR Spectroscopy: The vibrational frequencies would be calculated to predict the positions of characteristic peaks, such as the O-H stretch from the hydroxyl group, the C=O stretch from the ester, and C-O stretches from the ether and ester functionalities.
NMR Spectroscopy: The magnetic shielding constants for each nucleus (¹H and ¹³C) would be calculated to predict chemical shifts.
These predicted spectra would then be compared against experimentally obtained data for validation. For example, in a study on a different heterocyclic compound, the root-mean-square error between measured and estimated vibrational frequencies was found to be as low as 6.9 cm⁻¹, demonstrating a strong agreement between theoretical and experimental data researchgate.net. However, a specific in silico spectroscopic analysis and its validation for this compound is not present in the available literature.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications As a Building Block in Advanced Organic Synthesis
Role as Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral molecules, such as ethyl 4-hydroxyoxane-2-carboxylate, which possess stereocenters, are invaluable starting materials in this pursuit. The oxane ring of this compound contains at least two chiral centers, at the C2 and C4 positions, leading to the possibility of different stereoisomers. When isolated in a specific stereoisomeric form, it can be used to introduce defined three-dimensional arrangements into a target molecule.
The use of such chiral building blocks is a powerful strategy in asymmetric synthesis, often providing a more efficient route to enantiopure products than developing a new asymmetric reaction. The stereocenters in this compound can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. This makes it a valuable synthon for the construction of complex natural products and pharmaceuticals where specific stereochemistry is crucial for biological activity. The stereoselective conversion of a chiral alcohol, like the one present in this molecule, to other functional groups is a well-established and high-yielding process in asymmetric synthesis.
While specific industrial-scale applications of this compound as a chiral building block are not extensively documented in publicly available literature, its structural motifs are found in numerous biologically active compounds. The principles of using chiral heterocyclic synthons are well-established, with similar molecules like substituted γ-butyrolactones and piperidines being widely employed. tcichemicals.com For instance, chiral γ-hydroxymethyl-γ-butyrolactone is a known building block for creating stereochemically rich molecules. tcichemicals.com
Precursors for Complex Heterocyclic Systems
Heterocyclic compounds are of immense importance in chemistry, forming the core structure of many pharmaceuticals, agrochemicals, and functional materials. This compound, with its pre-formed oxane ring, is an ideal starting point for the synthesis of more elaborate heterocyclic systems. The oxane moiety itself is a key feature in a variety of natural products with significant biological activity.
The reactivity of the hydroxyl and ester groups allows for the annulation of additional rings onto the oxane core. For example, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form bicyclic or spirocyclic systems. Alternatively, it can act as a nucleophile in reactions to build larger structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other cyclization reactions.
Intermediate in the Synthesis of Functional Molecules
The term "functional molecules" encompasses a broad range of compounds designed for specific purposes, including pharmaceuticals, probes for biological systems, and advanced materials. This compound serves as a valuable intermediate in the synthesis of such molecules due to the orthogonal reactivity of its hydroxyl and ester functional groups. This allows for selective modification of one group while leaving the other intact for subsequent transformations.
This molecule can be a key intermediate in the synthesis of biologically active compounds. researchgate.netnih.gov For example, ester compounds are prevalent in analgesic and anti-inflammatory drugs. nih.gov The synthesis of various biologically active molecules often proceeds through multi-step sequences where intermediates containing hydroxyl and ester functionalities are crucial. The hydroxyl group can be used to attach the molecule to other fragments via ether or ester linkages, while the carboxylate can be converted to an amide or other functional groups.
Multicomponent reactions, which allow for the construction of complex molecules in a single step, often utilize starting materials with diverse functional groups. nih.gov this compound is a prime candidate for such reactions, where its hydroxyl and ester groups can react with other components to rapidly build molecular complexity. For instance, the Hantzsch reaction for the synthesis of dihydropyridines often involves a β-ketoester, a functionality that can be accessed from or is similar to the structure of this compound. nih.gov
| Reaction Type | Potential Product Class | Relevance of Functional Groups |
| Esterification/Etherification | Functionalized Oxanes | The hydroxyl group acts as a nucleophile to attach various side chains. |
| Amidation | Oxane-based Amides | The ester group is converted to a carboxylic acid and then to an amide, introducing new functionalities. |
| Ring-Opening Reactions | Acyclic Functionalized Molecules | The oxane ring can be opened to yield linear chains with multiple stereocenters. |
| Cyclization Reactions | Bicyclic/Polycyclic Heterocycles | The existing functional groups can be used to build additional rings onto the oxane scaffold. |
Derivatization for Enhanced Reactivity or Specific Properties
The synthetic utility of a building block can be significantly expanded through derivatization, which modifies its structure to enhance reactivity or impart specific properties. This compound offers several avenues for derivatization.
The hydroxyl group is a key site for modification. While it can act as a nucleophile, it is a poor leaving group in substitution reactions. libretexts.orglibretexts.org To enhance its reactivity, it can be converted into a better leaving group, such as a tosylate, mesylate, or a halide. libretexts.org This transformation activates the C4 position for nucleophilic substitution, allowing for the introduction of a wide range of functional groups with inversion of stereochemistry if the center is chiral. The Mitsunobu reaction is another powerful method for replacing the hydroxyl group with a nucleophile with stereochemical inversion. researchgate.net
The ester group can also be readily modified. libretexts.org Hydrolysis of the ethyl ester to the corresponding carboxylic acid opens up a vast field of chemistry. libretexts.org The carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the formation of amides, esters, and other acyl derivatives. libretexts.org Alternatively, the ester can undergo transesterification to introduce different alkyl groups, which can alter the solubility or other physical properties of the molecule. Reduction of the ester group to a primary alcohol provides another functional handle for further elaboration.
The derivatization of similar compounds has been shown to be effective in creating molecules with specific biological activities. For example, the synthesis of thiol derivatives of biologically active compounds often involves the esterification of a hydroxyl group. mdpi.com
| Functional Group | Derivatization Reaction | Purpose |
| Hydroxyl | Tosylation/Mesylation | Conversion to a good leaving group for SN2 reactions. |
| Hydroxyl | Mitsunobu Reaction | Stereospecific introduction of nucleophiles. researchgate.net |
| Hydroxyl | Oxidation | Formation of a ketone (ethyl 4-oxooxane-2-carboxylate). |
| Ethyl Ester | Hydrolysis | Formation of the corresponding carboxylic acid for further reactions. libretexts.org |
| Ethyl Ester | Reduction | Formation of a primary alcohol. |
| Ethyl Ester | Transesterification | Modification of physical properties. libretexts.org |
| Ethyl Ester | Amidation | Introduction of amide functionalities. |
Future Perspectives and Emerging Research Avenues
Innovations in Asymmetric Synthesis
The stereoselective synthesis of chiral molecules is a paramount challenge in organic chemistry, with significant implications for the biological activity of pharmaceutical compounds. The development of new asymmetric methods for the synthesis of substituted tetrahydropyrans, including Ethyl 4-hydroxyoxane-2-carboxylate, is an active area of research. researchgate.net A critical requirement for new drug approval, when the compound is chiral, is the detailed study of both enantiomers, which has spurred the development of novel asymmetric synthesis methods for saturated N-heterocycles and related oxygen-containing rings. rsc.org
Recent advancements have focused on organocatalytic methods, which avoid the use of metal catalysts and offer a greener alternative. researchgate.net For instance, organocatalytic aldol/oxa-Michael reactions have been developed for the diastereoselective synthesis of medicinally relevant 2,3-ring-substituted chromanones, which share a core heterocyclic structure. nih.gov Similarly, enantioselective synthesis of 4-hydroxytetrahydropyridine derivatives has been achieved through the intramolecular addition of tertiary enamides to aldehydes, a strategy that could potentially be adapted for their oxane counterparts. nih.gov
The use of chiral catalysts, such as iridium-based complexes, has also shown great promise in the asymmetric hydrogenation of related heterocyclic systems like quinoxalines, yielding chiral tetrahydroquinoxaline derivatives with high enantioselectivity. nih.govrsc.org By adjusting reaction conditions, such as the solvent, it is possible to selectively obtain either enantiomer of the product. nih.govrsc.org These methodologies provide a foundation for developing specific catalysts for the asymmetric synthesis of this compound, aiming for high yields and enantiomeric excess.
Table 1: Comparison of Asymmetric Synthesis Strategies for Heterocycles
| Strategy | Catalyst Type | Key Features | Potential Applicability to this compound |
| Organocatalytic Aldol/Oxa-Michael Reaction | Proline Derivatives | Metal-free, diastereoselective. nih.gov | High potential for creating specific stereocenters. |
| Intramolecular Enamide Addition | Chiral Phosphoric Acids | Forms C-C bonds enantioselectively. nih.gov | Adaptable for cyclization to form the oxane ring. |
| Asymmetric Hydrogenation | Iridium Complexes | High enantioselectivity, tunable for either enantiomer. nih.govrsc.org | Applicable if a suitable unsaturated precursor can be synthesized. |
Flow Chemistry and Automated Synthesis for Scalability
The transition from laboratory-scale synthesis to industrial production often presents significant challenges in terms of scalability, safety, and efficiency. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, has emerged as a transformative technology to address these issues. porrua.mxethernet.edu.et This approach offers precise control over reaction parameters, leading to higher yields, cleaner reactions, and the safe handling of hazardous materials. ethernet.edu.et
The synthesis of heterocyclic compounds, a broad class that includes this compound, is particularly well-suited for flow chemistry. porrua.mxethernet.edu.et Automated flow chemistry systems have been successfully employed for the synthesis of various pharmaceutical compounds, demonstrating the potential for rapid and reproducible production. porrua.mx These systems can integrate synthesis, workup, and analysis, streamlining the entire process. ethernet.edu.et For example, multi-step flow processes have been developed for the synthesis of complex heterocycles, showcasing the modularity and versatility of this technology. uc.pt
Furthermore, automated solution-phase synthesis, assisted by techniques like fluorous tagging for purification, has been used to create challenging oligosaccharides, demonstrating the capability to handle complex molecular architectures in a systematic and efficient manner. nih.gov The application of these automated and flow-based methodologies to the synthesis of this compound could significantly enhance production efficiency and enable large-scale manufacturing. chemistryworld.com
Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
For reaction prediction, ML models can forecast the yield and selectivity of chemical reactions, which is crucial for optimizing synthetic routes. mit.edu By training on large datasets of chemical reactions, these models can outperform human intuition in predicting the success of a particular transformation. mit.edu The development of Δ²-learning models, which predict high-level reaction properties from low-level quantum mechanical calculations, offers a computationally efficient way to characterize chemical reactions with high accuracy. nih.gov The application of these predictive models to the synthesis of this compound can help in identifying the most efficient reaction conditions and avoiding unproductive experimental efforts. researchgate.net
Table 2: Applications of AI/ML in Chemical Synthesis
| Application Area | AI/ML Technique | Potential Impact on this compound |
| Compound Design | Generative Adversarial Networks (GANs) | Design of novel derivatives with enhanced properties. youtube.com |
| Reaction Yield Prediction | Random Forest, Neural Networks | Optimization of synthesis by predicting high-yield conditions. mit.eduresearchgate.net |
| Synthesis Planning | Reinforcement Learning | Automated design of efficient multi-step synthetic routes. youtube.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and other properties of new derivatives. researchgate.net |
Exploration of Novel Reactivity and Catalytic Systems
The discovery of novel reactions and catalytic systems is fundamental to advancing synthetic chemistry. For tetrahydropyran-containing molecules like this compound, research into new methods for their construction and functionalization is ongoing. ntu.edu.sg
One area of active exploration is the development of novel catalytic Prins cyclization reactions, which provide a convergent route to substituted tetrahydropyrans from homoallylic alcohols and aldehydes. ntu.edu.sg Innovations in this area aim to overcome limitations such as racemization and substrate compatibility. ntu.edu.sg
The use of novel catalysts is also a key focus. For instance, nickel nitrate (B79036) hexahydrate has been reported as an efficient catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net Similarly, biopolymer-based nanomagnetic catalysts have been developed for the synthesis of 4H-pyran derivatives, offering advantages in terms of green chemistry and catalyst recyclability. scielo.org.za The exploration of such novel catalytic systems could lead to more efficient and sustainable methods for the synthesis of this compound and its analogs. Furthermore, understanding and exploiting the inherent reactivity of the tetrahydropyran (B127337) ring and its substituents will open up new avenues for creating diverse and complex molecular architectures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 4-hydroxyoxane-2-carboxylate via esterification reactions?
- Methodological Answer : The synthesis typically involves coupling a hydroxylated oxane carboxylic acid with ethanol using a carbodiimide coupling agent (e.g., DCC) and a catalyst like DMAP. Key factors include:
- Catalyst Selection : DMAP accelerates esterification by activating the carboxyl group .
- Solvent Choice : Dry dichloromethane minimizes side reactions (e.g., hydrolysis) .
- Purification : Column chromatography (ethyl acetate/petroleum ether) followed by recrystallization from ethanol yields high-purity crystals .
- Monitoring : Track reaction progress via TLC (silica gel, UV detection).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Analyze -NMR for hydroxy ( 4.5–5.5 ppm) and ester ( 1.2–1.4 ppm for ethyl group) protons. -NMR confirms carbonyl ( 170–175 ppm) and oxane ring carbons .
- IR : Hydroxy (-OH) stretch (~3200–3600 cm) and ester carbonyl (~1720 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. How should researchers handle safety and stability considerations for this compound?
- Methodological Answer :
- Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis. Avoid light exposure (use amber vials) .
- PPE : Use gloves, lab coats, and eye protection.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. What computational methods predict intramolecular hydrogen bonding in this compound, and how are they validated?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level to identify hydrogen bonds (e.g., O–H⋯O=C). Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation .
- Validation : Compare computed IR frequencies (e.g., O–H stretch red-shift) with experimental data. X-ray crystallography confirms bond distances (<2.5 Å for O⋯H) .
Q. How can researchers resolve discrepancies between X-ray crystallography data and DFT-optimized structures?
- Methodological Answer :
- Solvent Effects : Include implicit solvent models (e.g., IEF-PCM) in DFT to mimic crystal packing .
- Thermal Motion : Refine X-ray data with SHELXL to account for anisotropic displacement parameters .
- Conformational Sampling : Use molecular dynamics (OPLS-AA forcefield) to simulate alternative conformations in solution .
Q. What strategies mitigate side reactions during functionalization of the hydroxy group?
- Methodological Answer :
- Protection/Deprotection : Use TBS or acetyl groups to block the hydroxy group during ester oxidation/reduction .
- Kinetic Control : Optimize reaction temperature (e.g., low temps for selective oxidation with PCC).
- Monitoring : Use HPLC-MS to detect intermediates and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
